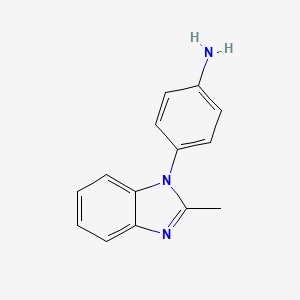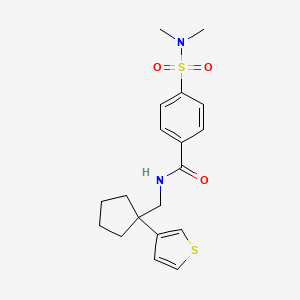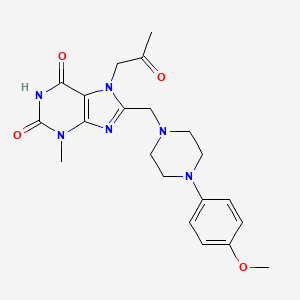
4-(2-methyl-1H-benzimidazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-methyl-1H-benzimidazol-1-yl)aniline" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to various aniline derivatives that have been studied for their potential in inhibiting enzymes, synthesizing dyes, and forming complexes with metals, which could be useful in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of a bond between the benzimidazole unit and an aniline moiety. For instance, substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized as potential inhibitors of H+/K+ ATPase, indicating that the aniline nitrogen atom plays a crucial role in the activity of these compounds . Another study reported the synthesis of benzimidazo[1,2-c]quinazoline derivatives through an iodine-catalyzed oxidative cross-coupling reaction, which underscores the versatility of benzimidazole-aniline derivatives in forming complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of benzimidazole-aniline derivatives can significantly influence their biological activity and physical properties. For example, the coordination of benzimidazole ligands to metal ions, as seen in the synthesis of novel Ni(II) and Zn(II) complexes, demonstrates the ability of these compounds to form stable complexes with a defined geometry . The crystal structure of a cadmium(II) complex with 2-(1H-benzimidazol-2-yl)aniline ligands further illustrates the octahedral coordination environment around the metal center .
Chemical Reactions Analysis
Benzimidazole-aniline derivatives participate in various chemical reactions, which can be tailored to produce specific outcomes. The Rh(III)-catalyzed C-H amidation of aniline derivatives is an example of a regioselective reaction that can lead to the production of benzimidazole derivatives, with the reaction outcome being influenced by the solvent used . This highlights the reactivity of the benzimidazole-aniline framework and its potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole-aniline derivatives are influenced by the substituents on the benzimidazole and aniline rings. Electron-donating groups on the aniline ring can enhance the potency of these compounds as enzyme inhibitors, as evidenced by their in vitro and in vivo activities . The electronic structures of these compounds, as studied through DFT calculations, provide insights into the nature of metal-ligand bonding, which is crucial for understanding their reactivity and potential applications .
Applications De Recherche Scientifique
Fluorescent DNA Staining and Cellular Analysis
One notable application of benzimidazole derivatives, including 4-(2-methyl-1H-benzimidazol-1-yl)aniline analogues, is in fluorescent DNA staining. Hoechst 33258, a closely related compound, binds specifically to AT-rich sequences in the minor groove of double-stranded B-DNA. This property makes it a valuable tool for chromosome and nuclear staining, flow cytometry, and plant cell biology, offering insights into DNA content and chromosomal analysis (Issar & Kakkar, 2013).
Synthesis of Functionalized Azole Compounds
Benzimidazole derivatives play a critical role in carbon dioxide fixation processes. Aniline derivatives, including those related to this compound, have been used in cyclization reactions with CO2 to produce functionalized azoles. This method represents an environmentally friendly approach to synthesizing valuable chemicals from abundant resources, highlighting the compound's role in green chemistry (Vessally et al., 2017).
Bioactive Compound Synthesis
The chemistry of benzimidazole derivatives, including this compound and its analogues, is rich and varied, leading to the creation of compounds with diverse biological activities. These derivatives have been synthesized for applications in medicinal chemistry, such as radioprotectors, topoisomerase inhibitors, and as models for DNA-binding studies. The versatility in their synthesis and functionalization offers a wide range of possibilities for drug design and development (Boča et al., 2011).
Antifungal and Antimicrobial Applications
Benzimidazole fungicides, for instance, demonstrate a mechanism of action that inhibits microtubule assembly, acting as specific binders to tubulin. This makes benzimidazole derivatives, including those structurally related to this compound, vital in agricultural and veterinary medicine for controlling fungal diseases and helminth infections. Such studies also provide insights into cellular biology, offering models to study microtubule assembly and function (Davidse, 1986).
Mécanisme D'action
Target of Action
The primary targets of 4-(2-methyl-1H-benzimidazol-1-yl)aniline are the angiotensin II receptor (AT1) and the endothelin A receptor (ET A) . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses they would normally trigger .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic activity against the angiotensin II receptor and the endothelin A receptor . By blocking these receptors, the compound could potentially lower blood pressure and alter electrolyte balance .
Propriétés
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHJIUBZPSYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)


![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)



![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)
![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)
![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)